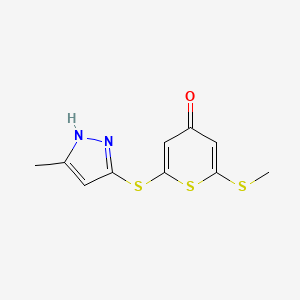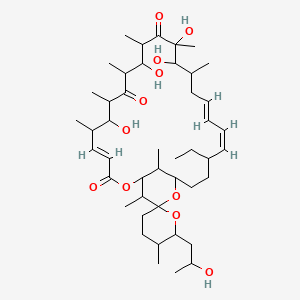
4-Propyl-1-(trifluoromethyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-1-(trifluoromethyl)cyclohexanol is an organic compound belonging to the class of cyclohexanols Cyclohexanols are cyclic alcohols derived from cyclohexane, characterized by the presence of a hydroxyl group (-OH) attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methodsThis process typically employs catalysts such as Ru/ZrO2-La(OH)3 under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing supported metal catalysts to ensure high selectivity and yield. The reaction conditions, including temperature, pressure, and medium, are optimized to achieve efficient conversion and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
4-Propyl-1-(trifluoromethyl)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, solvents, and materials
Mecanismo De Acción
The mechanism of action of 4-Propyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Cyclohexanol: Lacks the trifluoromethyl and propyl groups, resulting in different chemical properties.
4-Propylcyclohexanol: Similar structure but without the trifluoromethyl group.
4-(Trifluoromethyl)cyclohexanol: Similar structure but without the propyl group
Uniqueness: The combination of these substituents enhances its reactivity and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C10H17F3O |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
4-propyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17F3O/c1-2-3-8-4-6-9(14,7-5-8)10(11,12)13/h8,14H,2-7H2,1H3 |
Clave InChI |
NZUJLGHLZKGGAI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)


